molecular formula C12H12BrF3O3 B14030518 Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B14030518
M. Wt: 341.12 g/mol
InChI Key: DCLLRZZQLSLDAH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound that features a brominated aromatic ring with a trifluoromethyl group and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.

    Esterification: The formation of the ester group through the reaction of an alcohol with an acid or acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkane.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4,4,4-trifluorobutyrate: Similar in structure but with different functional groups.

    2-Bromo-4-(trifluoromethyl)phenol: Lacks the ester and hydroxyl groups but shares the brominated aromatic ring with a trifluoromethyl group.

    Trifluoromethylpyridines: Contain a trifluoromethyl group but differ in the aromatic ring structure.

Uniqueness

Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of both bromine and trifluoromethyl groups on the aromatic ring, along with the ester and hydroxyl groups, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(5-9(8)13)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

DCLLRZZQLSLDAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C(F)(F)F)Br)O

Origin of Product

United States

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